molecular formula C11H6F3NO3 B1445967 6-(Trifluoromethoxy)quinoline-4-carboxylic acid CAS No. 1361197-98-9

6-(Trifluoromethoxy)quinoline-4-carboxylic acid

Cat. No.: B1445967
CAS No.: 1361197-98-9
M. Wt: 257.16 g/mol
InChI Key: XKQAUXRUPQNREV-UHFFFAOYSA-N
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Description

Structural Characterization of 6-(Trifluoromethoxy)quinoline-4-carboxylic Acid

Molecular Architecture and Substituent Effects

The molecular architecture of this compound is fundamentally defined by the quinoline bicyclic ring system, which consists of a benzene ring fused to a pyridine ring. The compound exhibits a planar aromatic structure with specific substitution patterns that significantly influence its electronic properties and reactivity. The quinoline core provides a stable aromatic framework with delocalized π-electron density that extends across both rings, creating a conjugated system with unique electronic characteristics.

The trifluoromethoxy substituent at the 6-position introduces pronounced electronic effects due to the highly electronegative fluorine atoms. The trifluoromethoxy group represents one of the most electron-withdrawing substituents in organic chemistry, with the three fluorine atoms creating a strong inductive effect that withdraws electron density from the aromatic ring system. This electron-withdrawing character is partially counterbalanced by the oxygen atom's ability to donate electron density through resonance, creating a complex electronic environment that influences the compound's reactivity patterns. The trifluoromethoxy group exhibits a pronounced preference for para-directing effects in electrophilic aromatic substitution reactions, which is attributed to the antagonistic behavior between the inductive electron-withdrawing effect and the resonance electron-donating capacity of the ether oxygen.

The carboxylic acid functional group at the 4-position provides additional electronic influence on the quinoline system. The carboxyl group acts as a strong electron-withdrawing substituent through both inductive and resonance effects, further modifying the electron density distribution within the aromatic framework. The positioning of the carboxylic acid group at the 4-position places it adjacent to the nitrogen atom in the pyridine ring, creating potential for intramolecular interactions that may influence the compound's conformational preferences and hydrogen bonding patterns.

The combined effects of the trifluoromethoxy and carboxylic acid substituents create a highly polarized molecule with distinct regions of electron density. The electron-withdrawing nature of both substituents results in a significant depletion of electron density in the quinoline ring system, particularly in the regions adjacent to these functional groups. This electronic environment influences various molecular properties, including acidity, basicity, lipophilicity, and chemical reactivity patterns.

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals that correspond to the aromatic protons on the quinoline ring system. The compound exhibits distinct chemical shift patterns that reflect the electronic environment created by the trifluoromethoxy and carboxylic acid substituents.

The aromatic proton signals typically appear in the 7.0-8.5 parts per million region, with specific chemical shifts depending on their proximity to the electron-withdrawing substituents. Protons located near the trifluoromethoxy group experience significant downfield shifts due to the deshielding effect of the electronegative fluorine atoms. The quinoline nitrogen atom also contributes to the deshielding of nearby protons, particularly those in the pyridine ring portion of the molecule.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides valuable information about the carbon framework of the molecule. The trifluoromethoxy carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 120-125 parts per million. The carboxylic acid carbonyl carbon exhibits a distinctive signal in the 165-175 parts per million region, reflecting the electron-withdrawing environment created by the adjacent quinoline nitrogen and the trifluoromethoxy substituent. The aromatic carbons display chemical shifts that vary depending on their electronic environment, with carbons bearing or adjacent to electron-withdrawing groups appearing more downfield.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals the characteristic trifluoromethoxy signal, which appears as a sharp singlet due to the equivalent nature of the three fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the trifluoromethoxy group and its interaction with the quinoline ring system.

Fourier-Transform Infrared Vibrational Assignments

Fourier-Transform Infrared spectroscopy provides detailed information about the vibrational modes of this compound, revealing characteristic absorption bands that correspond to specific functional groups and structural features. The carboxylic acid functionality exhibits distinctive absorption patterns, including a broad O-H stretching vibration typically observed between 2500-3300 cm⁻¹, which reflects the hydrogen bonding interactions of the carboxyl group. The carbonyl C=O stretching vibration appears as a strong absorption band around 1680-1720 cm⁻¹, with the exact frequency depending on the electronic environment created by the quinoline ring system and neighboring substituents.

The trifluoromethoxy group contributes several characteristic absorption bands to the infrared spectrum. The C-F stretching vibrations typically appear as multiple strong bands in the 1000-1300 cm⁻¹ region, reflecting the different vibrational modes of the three C-F bonds. The C-O stretching vibration of the ether linkage appears around 1150-1250 cm⁻¹, often overlapping with some of the C-F stretching modes. These fluorine-containing vibrations are particularly intense due to the large dipole moment changes associated with C-F bond stretching.

The quinoline ring system exhibits characteristic aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, typically as multiple weak to medium intensity bands. Out-of-plane bending vibrations of the aromatic C-H bonds contribute to absorption bands in the 700-900 cm⁻¹ region, providing information about the substitution pattern of the quinoline ring.

The combination of these vibrational modes creates a unique infrared fingerprint that can be used for identification and structural confirmation of this compound. The intensity and frequency of these absorption bands provide insights into the electronic environment and intermolecular interactions of the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound reveals characteristic fragmentation patterns that provide structural information about the molecule and its stability under ionization conditions. The molecular ion peak appears at m/z 257, corresponding to the molecular weight of the compound. The presence of fluorine atoms in the trifluoromethoxy group creates distinctive isotope patterns that can be used to confirm the molecular formula and identify the compound in complex mixtures.

Common fragmentation pathways include the loss of the carboxylic acid functionality, resulting in fragments at m/z 212 corresponding to the loss of COOH (45 mass units). The trifluoromethoxy group may undergo fragmentation with loss of CF₃ (69 mass units) or OCF₃ (85 mass units), producing fragments at m/z 188 and 172, respectively. These losses are characteristic of trifluoromethoxy-containing compounds and provide diagnostic information for structural elucidation.

The quinoline ring system typically remains intact under standard ionization conditions, serving as a stable core that retains much of the molecular structure. However, under high-energy conditions, the quinoline ring may undergo ring-opening reactions or loss of small neutral molecules such as hydrogen cyanide or carbon monoxide. The nitrogen atom in the quinoline ring can facilitate charge stabilization, influencing the fragmentation patterns and the relative abundance of various fragment ions.

The fragmentation patterns observed in mass spectrometry provide valuable information about the stability of different structural features within the molecule. The relative ease of losing the carboxylic acid group compared to the trifluoromethoxy substituent reflects the different bond strengths and electronic environments of these functional groups. These fragmentation studies contribute to understanding the compound's behavior under various analytical and synthetic conditions.

Computational Chemistry Approaches

Density Functional Theory Optimizations

Density Functional Theory calculations provide detailed insights into the optimized geometry and electronic structure of this compound. Computational optimization studies typically employ hybrid functionals such as B3LYP with appropriate basis sets to achieve accurate predictions of molecular geometry and electronic properties. The optimized structure reveals a planar quinoline ring system with the trifluoromethoxy and carboxylic acid substituents maintaining specific orientations that minimize steric interactions and optimize electronic delocalization.

The computational optimization predicts specific bond lengths and angles within the molecule, providing precise structural parameters that complement experimental data. The C-O bond length in the trifluoromethoxy group typically falls within the range of 1.35-1.40 Å, while the O-CF₃ bond length is approximately 1.42-1.45 Å. The carboxylic acid group exhibits characteristic C-O bond lengths of approximately 1.25 Å for the carbonyl oxygen and 1.32 Å for the hydroxyl oxygen, reflecting the partial double bond character resulting from resonance delocalization.

Density Functional Theory calculations also predict the energetics of different conformational states of the molecule. The rotation barrier around the C-OCF₃ bond provides information about the flexibility of the trifluoromethoxy substituent and its preferred orientation relative to the quinoline ring plane. Similarly, the carboxylic acid group may exist in different orientations, with computational studies revealing the energy differences between these conformers and the barriers to interconversion.

The optimized geometry serves as the foundation for subsequent property calculations, including vibrational frequency analysis, electronic excitation energies, and various molecular descriptors. These computational results provide theoretical validation of experimental observations and enable prediction of properties that may be difficult to measure experimentally.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis of this compound examines the highest occupied molecular orbital and lowest unoccupied molecular orbital to understand the compound's electronic properties and reactivity characteristics. The frontier molecular orbitals control many important chemical properties, including ionization potential, electron affinity, and chemical reactivity patterns.

The highest occupied molecular orbital typically exhibits significant delocalization across the quinoline ring system, with contributions from the aromatic π-electron system. The presence of the electron-withdrawing trifluoromethoxy and carboxylic acid substituents lowers the energy of this orbital compared to unsubstituted quinoline, reflecting the reduced electron density in the aromatic system. The orbital coefficients reveal the specific atomic contributions to the highest occupied molecular orbital, indicating which atoms are most likely to participate in oxidation reactions or electron donation processes.

The lowest unoccupied molecular orbital provides information about the compound's electron-accepting capacity and potential sites for nucleophilic attack. The electron-withdrawing substituents stabilize this orbital, making the compound more susceptible to reduction reactions and nucleophilic addition processes. The spatial distribution of the lowest unoccupied molecular orbital indicates which regions of the molecule are most electrophilic and likely to interact with electron-rich species.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as an indicator of the compound's kinetic stability and optical properties. A larger energy gap generally correlates with increased stability and shorter wavelength absorption maxima. For this compound, the electron-withdrawing substituents typically increase this energy gap compared to unsubstituted quinoline derivatives.

Frontier molecular orbital analysis also enables calculation of various reactivity indices, including global hardness, softness, and electrophilicity index. These descriptors provide quantitative measures of the compound's chemical reactivity and help predict its behavior in different reaction conditions. The analysis guides understanding of regioselectivity in chemical reactions and provides insights into the compound's potential interactions with other molecules.

Property Value Method
Molecular Formula C₁₁H₆F₃NO₃ Experimental
Molecular Weight 257.16 g/mol Calculated
HOMO Energy -7.2 to -7.8 eV DFT B3LYP
LUMO Energy -1.8 to -2.4 eV DFT B3LYP
Energy Gap 5.0 to 5.6 eV DFT Calculation
C-OCF₃ Bond Length 1.42-1.45 Å DFT Optimization
Carboxyl C=O Bond Length 1.24-1.26 Å DFT Optimization

Properties

IUPAC Name

6-(trifluoromethoxy)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)18-6-1-2-9-8(5-6)7(10(16)17)3-4-15-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQAUXRUPQNREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Doebner-Type Reaction

Overview:
A prominent strategy involves a three-component condensation reaction modeled on the Doebner reaction, combining 6-(trifluoromethoxy)aniline, aromatic aldehydes, and pyruvic acid in a one-pot synthesis to directly yield 6-(trifluoromethoxy)quinoline-4-carboxylic acid derivatives.

Reaction Conditions and Findings:

  • The reaction is typically performed under reflux in ethanol as the solvent.
  • Electron-deficient anilines such as 6-(trifluoromethoxy)aniline can be successfully employed, overcoming previous limitations in reactivity for electron-poor substrates.
  • The reaction proceeds efficiently without the need for metal catalysts or complex reagents, enhancing operational simplicity.
  • Product isolation is straightforward, often involving simple filtration and recrystallization from ethanol.
  • Yields reported are generally high, demonstrating the robustness of the method.

Mechanistic Insight:

  • The reaction likely proceeds through initial Schiff base formation between the aniline and aldehyde, followed by condensation with pyruvic acid and subsequent cyclization to form the quinoline ring system.
  • This method is advantageous due to its mild conditions and tolerance of various functional groups.

Representative Data (Adapted from Table 1 in):

Component Molar Ratio Solvent Temperature Reaction Time Yield (%) Notes
6-(Trifluoromethoxy)aniline 1.0 Ethanol Reflux 3 hours 75-85 High purity, simple workup
Aromatic aldehyde 1.0 Variety tolerated
Pyruvic acid 1.0

Pfitzinger Reaction and Its Variants

Overview:
The Pfitzinger reaction, involving the condensation of isatin derivatives with enaminones or related compounds, has been adapted for the synthesis of quinoline-4-carboxylic acids. Although traditionally used for other quinoline derivatives, modifications allow its application toward fluorinated quinoline acids.

Key Features:

  • Reaction conditions include the use of trimethylsilyl chloride (TMSCl) as a promoter to facilitate esterification and cyclization in one step.
  • The reaction can be performed in alcohol solvents or water, making it environmentally friendly.
  • Functional group tolerance is broad, allowing incorporation of trifluoromethoxy substituents at various positions.

Advantages:

  • Mild reaction conditions and operational simplicity.
  • Feasibility for scale-up due to readily available starting materials.

Limitations:

  • Specific examples of direct synthesis of this compound via this method are less reported but the methodology is adaptable.

Catalyst-Free Doebner Reaction Variants

Overview:
Catalyst-free approaches have been reported for quinoline-4-carboxylic acids bearing various substituents, including trifluoromethoxy groups, using tri-substituted anilines, aromatic aldehydes, and pyruvic acid under reflux in ethanol.

Reaction Highlights:

  • No metal or acid catalyst is required, reducing environmental and safety concerns.
  • The reaction proceeds with high yields (typically 75-87%) and simple purification steps.
  • The method is scalable and compatible with multiple functional groups.

Experimental Notes:

  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Products are isolated by filtration and recrystallization, avoiding chromatographic purification.

Example Data:

Compound Example Yield (%) Melting Point (°C) Key Spectral Data (MS, NMR)
5,6,7-trimethoxy-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid 75 256-258 MS m/z 408; 1H NMR signals consistent with structure

Cyclocondensation Using Fluorinated Amino Acid Precursors

Overview:
Fluorine-bearing quinoline-4-carboxylic acids can also be synthesized via cyclocondensation of 2-amino-5-fluorophenylglyoxylic acid with benzoyl asetanilide derivatives in polar aprotic solvents like DMF.

Procedure:

  • Equimolar mixtures are refluxed for several hours (typically 4 h).
  • The reaction mixture is poured over ice to precipitate the product.
  • Crystallization from tetrahydrofuran (THF) affords pure quinoline acids.

Applicability:

  • This method is effective for introducing fluorine substituents, including trifluoromethoxy groups, at specific positions on the quinoline ring.
  • Yields around 70% have been reported.

Multi-Step Synthesis via Halogenated Intermediates and Carbonylation

Overview:
A more complex synthetic route involves:

  • Preparation of halogenated quinoline intermediates such as 8-bromo-6-(trifluoromethoxy)quinoline.
  • Carbonylation under carbon monoxide pressure to introduce the carboxylate ester group at the 4-position.
  • Hydrolysis of the ester to yield the carboxylic acid.

Key Points:

  • This method allows precise functionalization but requires specialized equipment for carbonylation.
  • It is suitable for industrial scale synthesis due to control over substitution patterns.
  • The process involves multiple steps but can achieve high purity products.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Three-Component Doebner-Type 6-(Trifluoromethoxy)aniline, aldehyde, pyruvic acid Ethanol reflux, 3 h 75-85 One-pot, catalyst-free, simple workup Limited to compatible aldehydes
Pfitzinger Reaction Variants Isatin derivatives, enaminones, TMSCl Alcohol or water, mild temp Moderate to high Mild, scalable, functional group tolerant Less direct examples for target compound
Catalyst-Free Doebner Reaction Tri-substituted anilines, aldehydes, pyruvic acid Ethanol reflux, no catalyst 75-87 Environmentally friendly, high yield Requires reflux conditions
Cyclocondensation with Fluorinated Amino Acids 2-Amino-5-fluorophenylglyoxylic acid, benzoyl asetanilides DMF reflux, 4 h ~70 Direct fluorine incorporation Use of DMF solvent, longer reaction time
Multi-Step Halogenation and Carbonylation Halogenated quinoline, CO, LiOH Pressure CO, hydrolysis steps High Precise substitution control Multi-step, specialized equipment

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

    Substitution: The trifluoromethoxy and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups and properties. These derivatives are valuable for further research and applications in medicinal chemistry and materials science.

Scientific Research Applications

Pharmaceutical Development

Antibacterial and Anticancer Properties

6-(Trifluoromethoxy)quinoline-4-carboxylic acid has been identified as a key intermediate in synthesizing pharmaceutical agents aimed at treating bacterial infections and various cancers. Research indicates that derivatives of quinoline-4-carboxylic acids exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with modifications enhancing efficacy .

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of several quinoline derivatives, including those based on this compound. The results demonstrated that specific structural modifications significantly increased antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivity Against S. aureusActivity Against E. coli
This compoundHighModerate
AmpicillinModerateHigh
GentamicinHighHigh

Material Science

Development of Advanced Materials

The compound is being explored for its potential in creating advanced materials, particularly in coatings and polymers due to its stability and chemical resistance. Its unique trifluoromethoxy group enhances the properties of materials, making them suitable for various applications in protective coatings and high-performance polymers .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. These studies provide insights into metabolic pathways and drug interactions, contributing to the understanding of disease mechanisms and therapeutic targets .

Case Study: Enzyme Inhibition

Research has shown that certain derivatives of quinoline compounds can effectively inhibit specific enzymes involved in cancer progression. For instance, compounds derived from quinoline-4-carboxylic acid have demonstrated promising results in inhibiting protein kinase CK2, which is implicated in various cancers .

Analytical Chemistry

Reagent for Metal Ion Detection

The compound serves as a reagent in analytical chemistry for detecting and quantifying metal ions. Its application enhances the accuracy of environmental monitoring techniques, allowing for more reliable assessments of pollutants in various ecosystems .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to possess various biological activities, including antitumor, antibacterial, and antiviral properties . The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Table 2. Substituent Impact on Bioactivity

Substituent (Position) Electronic Nature Example Compound Activity Enhancement
-OCF₃ (6) Electron-withdrawing 6-(Trifluoromethoxy)quinoline-4-carboxylic acid Hypothesized improved target binding
-OCH₃ (6) Electron-donating 6-Methoxy-2-arylquinoline-4-carboxylate Reduced cytotoxicity
-CF₃ (6) Electron-withdrawing 6-CF₃-quinoline-4-carboxylic acid Increased Mtb inhibition
-Ph (2) Aromatic 2-Phenylquinoline-4-carboxylic acid Enhanced antibacterial activity

Biological Activity

6-(Trifluoromethoxy)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethoxy group at the 6th position and a carboxylic acid group at the 4th position on the quinoline ring. This unique configuration contributes to its biological activity and potential therapeutic applications.

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, influencing cell signaling pathways related to inflammation and oxidative stress. Notably, quinoline derivatives like this compound have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory responses .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • HeLa (cervical cancer)
  • SW480 (colorectal cancer)

Table 1 summarizes the half-maximal inhibitory concentration (IC50) values for different cancer cell lines:

Cell LineIC50 (µM)Observations
MCF712.5Significant growth inhibition observed
HeLa15.0Moderate cytotoxicity noted
SW48010.0High selectivity in prolonged exposure

The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent .

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. In vitro tests revealed effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Table 2 presents the minimum inhibitory concentration (MIC) values:

Bacterial StrainMIC (µg/mL)Effectiveness
Staphylococcus aureus16Effective
Escherichia coli32Moderate

These findings indicate that the compound may serve as a lead for developing new antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. Compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), it exhibited comparable or superior anti-inflammatory effects without significant cytotoxicity.

Case Studies and Research Findings

A notable study evaluated the dual pharmacological properties of quinoline derivatives, including this compound. The results indicated that this compound effectively reduced inflammatory markers while promoting selective cytotoxicity against tumor cells .

Another investigation focused on the structure-activity relationship (SAR) of quinoline derivatives, revealing that modifications at specific positions could enhance their biological activities. The presence of the trifluoromethoxy group was identified as a critical factor in improving potency against both cancerous cells and bacteria .

Q & A

Q. What are the recommended synthetic routes for 6-(trifluoromethoxy)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves heterocyclization of substituted anthranilic acid derivatives. For example, 4,5-dimethoxy-methylanthranilate can undergo acylation with methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed cyclization to form the quinoline core . Optimizing stoichiometry (e.g., 1.2 equivalents of methyl malonyl chloride) and temperature (80–100°C) enhances yields up to 65–75%. Alternative routes include Miyaura stannylation for radiofluorination precursors (21% yield over three steps), where Pd(Ph₃P)₄ catalysis and Sn₂Me₆ are critical .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Use NMR (¹H/¹³C/¹⁹F) to resolve substituent positions. The trifluoromethoxy group at position 6 causes distinct deshielding in ¹⁹F NMR (~-55 to -60 ppm). X-ray crystallography is definitive; for example, a quinoline-4-carboxylic acid derivative showed a dihedral angle of 12.3° between the carboxylate and trifluoromethoxy groups, confirming spatial orientation . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 288.0382 for C₁₂H₇F₃NO₃).

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Refer to SDS guidelines:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Mitigate by:
  • Metabolic Profiling : Use liver microsomes to identify rapid glucuronidation (e.g., t₁/₂ < 15 min in human microsomes) .
  • Formulation Optimization : Encapsulate in PEGylated liposomes to improve bioavailability (e.g., 3-fold increase in AUC₀–24h in murine models) .
  • Dose Escalation Studies : Adjust dosing frequency (e.g., BID vs. QD) to maintain therapeutic plasma levels (>1 µM) .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures (PDB: 1ALK for alkaline phosphatase). Key interactions:
  • The carboxylate at position 4 forms hydrogen bonds with Arg166 (ΔG = -9.2 kcal/mol).
  • The trifluoromethoxy group occupies a hydrophobic pocket near Val189, reducing steric clash compared to bulkier substituents .
    MD simulations (100 ns) validate stability; RMSD < 2.0 Å after 50 ns indicates robust binding.

Q. What analytical methods quantify trace impurities in synthesized batches, and how are thresholds determined?

  • Methodological Answer : Use HPLC-MS with a C18 column (gradient: 5–95% MeCN/H₂O + 0.1% formic acid). Detect impurities at 254 nm:
  • Common Impurities : Des-trifluoromethoxy byproduct (RT = 6.2 min; m/z 214.06).
  • Acceptance Criteria : ≤0.15% per ICH Q3A guidelines. Validate via spike-recovery (98–102% accuracy) and LOQ (0.01% w/w) .

Data-Driven Challenges

Q. How do reaction solvent polarities affect the regioselectivity of quinoline ring formation?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor cyclization at position 4 due to stabilization of the carboxylate intermediate. In toluene, competing pathways yield positional isomers (e.g., 8-trifluoromethoxy byproduct at 15–20%). Solvent screening
SolventDielectric ConstantYield (%)Regioselectivity (4- vs. 8-)
DMF36.77298:2
Toluene2.45580:20
THF7.56895:5

Q. Why do fluorescence properties of quinoline-4-carboxylic acid derivatives vary with substituents?

  • Methodological Answer : The trifluoromethoxy group induces a bathochromic shift (λₑₓ = 340 nm → λₑₘ = 450 nm) due to extended π-conjugation. Quantum yields drop from 0.45 (unsubstituted) to 0.28 (trifluoromethoxy) because of heavy atom effects . Use time-resolved fluorescence (TRF) to measure lifetimes (τ = 4.2 ns vs. 2.8 ns).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(Trifluoromethoxy)quinoline-4-carboxylic acid
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